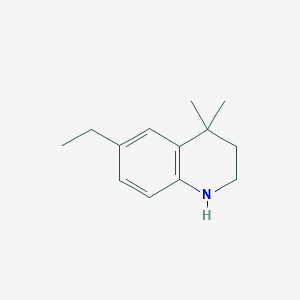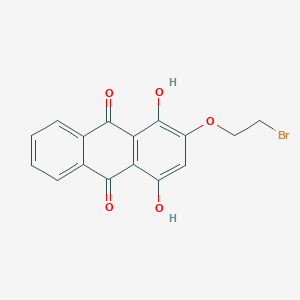
1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone is an organic compound with the molecular formula C16H13NO3 It is a derivative of fluorenone, characterized by the presence of a nitro group and a methyl group on the fluorenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone typically involves the nitration of 9-methylfluorenone followed by acetylation. The nitration process introduces a nitro group at the 2-position of the fluorenyl ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent acetylation step involves the reaction of the nitrated product with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive chemicals involved.
化学反応の分析
Types of Reactions: 1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 1-(9-Methyl-2-amino-9h-fluoren-9-yl)ethanone.
Substitution: Various substituted fluorenones depending on the nucleophile used.
Oxidation: 1-(9-Methyl-2-nitro-9h-fluoren-9-yl)acetic acid.
科学的研究の応用
1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities.
類似化合物との比較
1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone can be compared with other fluorenone derivatives:
1-(9-Methyl-9h-fluoren-2-yl)ethanone: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(9-Propyl-9h-fluoren-2-yl)ethanone: Contains a propyl group instead of a methyl group, affecting its physical and chemical properties.
1-(7-Acetyl-9-ethyl-9h-fluoren-2-yl)ethanone:
The presence of the nitro group in this compound makes it unique, as it imparts distinct chemical properties and potential biological activities that are not observed in its analogs.
特性
CAS番号 |
21846-27-5 |
|---|---|
分子式 |
C16H13NO3 |
分子量 |
267.28 g/mol |
IUPAC名 |
1-(9-methyl-2-nitrofluoren-9-yl)ethanone |
InChI |
InChI=1S/C16H13NO3/c1-10(18)16(2)14-6-4-3-5-12(14)13-8-7-11(17(19)20)9-15(13)16/h3-9H,1-2H3 |
InChIキー |
JTVFWVOMQPZWIU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1(C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-methoxy-2',6'-dimethyl-5'-tosyl-1',4'-dihydro-[3,4'-bipyridine]-3'-carboxylate](/img/structure/B13149481.png)
![[4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13149486.png)

![3-[3,5-Di(trifluoromethyl)phenyl]-1-[(R)-(6-methoxy-4-quinolinyl)(8-ethenyl-1-azabicyclo[2.2.2]octane-2-yl)methyl]thiourea](/img/structure/B13149505.png)
![7-Benzyl-4-(3,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149519.png)

![N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13149534.png)



![Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13149550.png)
![ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13149555.png)

